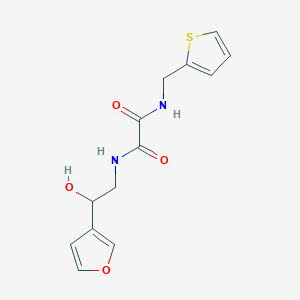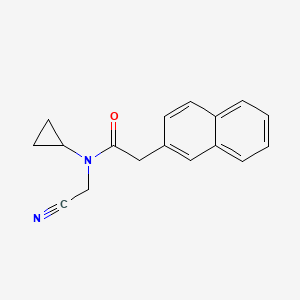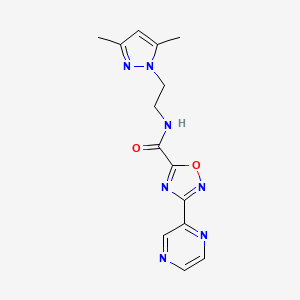
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name suggests that it is an organic molecule with several functional groups, including a pyrazole, a pyrazine, and an oxadiazole.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the pyrazole and oxadiazole groups might be involved in reactions with acids or bases.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined through various laboratory tests.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis The synthesis of pyrazole and pyrazine derivatives, including the target compound, often involves innovative reactions and methodologies that provide insights into the chemistry of these heterocyclic compounds. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates an ANRORC rearrangement, a mechanism that could potentially be applicable to the synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide derivatives (Ledenyova et al., 2018).
Biological Activities Research on similar pyrazole and pyrazine derivatives has identified a range of biological activities, such as antidepressant and anticonvulsant effects. These findings suggest potential applications in the development of new therapeutic agents. For instance, novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, highlighting the therapeutic potential of these compounds (Abdel‐Aziz et al., 2009).
Antimicrobial and Antifungal Activities Compounds structurally related to the target molecule have been synthesized and tested for antimicrobial and antifungal activities. These studies provide a foundation for exploring the antimicrobial potential of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. For example, research on substituted pyrazolines and pyrazole derivatives indicates their effectiveness against various microbial strains, suggesting similar compounds could also exhibit antimicrobial properties (Hassan, 2013).
Anticancer Properties Additionally, the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underline the potential of pyrazole-based compounds in cancer therapy. These findings could guide future research on the anticancer applications of the compound (Rahmouni et al., 2016).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. This information could be determined through safety data sheets and toxicology studies.
Direcciones Futuras
Future research on this compound could involve further studies of its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under different conditions, and exploring its potential uses in various fields.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2/c1-9-7-10(2)21(19-9)6-5-17-13(22)14-18-12(20-23-14)11-8-15-3-4-16-11/h3-4,7-8H,5-6H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMYMMCQZDBPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)
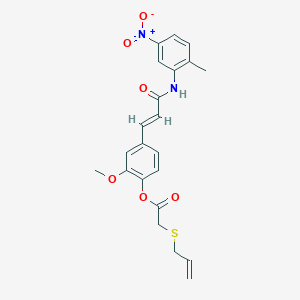
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)

![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458228.png)

![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)
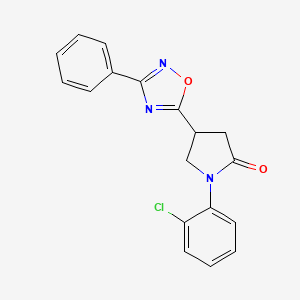
![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)
